molecular formula C22H26O5 B127060 16-phenoxy tetranor Prostaglandin A2

16-phenoxy tetranor Prostaglandin A2

Cat. No.: B127060
M. Wt: 370.4 g/mol
InChI Key: CARGFWOXPNIAKB-AVZZWIIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-phenoxy tetranor Prostaglandin A2 involves multiple steps, starting from the appropriate fatty acid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Cyclization: Formation of the cyclopentane ring.

    Phenoxy Group Introduction: Attachment of the phenoxy group to the tetranor structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield, often employing advanced catalytic processes and optimized reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

16-phenoxy tetranor Prostaglandin A2 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogenation or esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

16-phenoxy tetranor Prostaglandin A2 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-phenoxy tetranor Prostaglandin A2 is unique due to its specific structural modifications, such as the phenoxy group, which confer distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARGFWOXPNIAKB-AVZZWIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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